2-Chloro-5-fluorophenethyl bromide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
InChI Key |
QCPYECXTDZBEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Fluorophenethyl Bromide
Retrosynthetic Analysis of 2-Chloro-5-fluorophenethyl bromide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.
Disconnection Strategies
The primary disconnection for this compound involves the carbon-bromine bond of the ethyl side chain. This leads to a phenethyl cation equivalent and a bromide ion. A more practical disconnection is at the C-C bond between the aromatic ring and the ethyl group, suggesting a Friedel-Crafts type reaction. However, the most common and reliable disconnections are those that lead to a 2-(2-chloro-5-fluorophenyl)ethanol or a 2-chloro-5-fluorostyrene precursor. These disconnections are based on well-established and high-yielding transformations.
Identification of Key Precursors
Based on the disconnection strategies, the following key precursors for the synthesis of this compound are identified:
2-(2-chloro-5-fluorophenyl)ethanol: This alcohol can be converted to the target bromide through various brominating agents.
2-chloro-5-fluorostyrene: This styrene (B11656) derivative can undergo hydrobromination to yield the desired product.
2-chloro-5-fluorobenzene: This can serve as a starting material for the elaboration of the phenethyl side chain.
The synthesis of these precursors, in turn, requires consideration of the strategic introduction of the chloro and fluoro substituents onto the aromatic ring.
Classical and Modern Approaches to Phenethyl Bromide Synthesis
The conversion of the identified precursors to this compound can be achieved through several established methods.
Hydrobromination of Styrene Derivatives
The addition of hydrogen bromide (HBr) across the double bond of a styrene derivative is a classic method for the synthesis of phenethyl bromides. In the case of 2-chloro-5-fluorostyrene, this reaction would proceed via an electrophilic addition mechanism. The regioselectivity of the addition is governed by the formation of the more stable benzylic carbocation intermediate. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can influence the reaction rate but generally does not alter the regiochemical outcome. Modern variations of this method may employ solid-supported reagents or phase-transfer catalysts to improve reaction conditions and yields.
| Reactant | Reagent | Product | Notes |
| 2-chloro-5-fluorostyrene | HBr | This compound | Follows Markovnikov's rule. |
Conversion of Phenethyl Alcohols to Bromides
The transformation of a phenethyl alcohol into its corresponding bromide is a fundamental and widely used reaction in organic synthesis. Several reagents can effect this conversion.
Using Phosphorus Tribromide (PBr₃): This is a common and effective method for converting primary and secondary alcohols to alkyl bromides. The reaction of 2-(2-chloro-5-fluorophenyl)ethanol with PBr₃ proceeds via an SN2 mechanism.
Using Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used to convert alcohols to bromides. The reaction typically requires heating and proceeds through an SN1 or SN2 mechanism depending on the substrate. For a primary alcohol like 2-(2-chloro-5-fluorophenyl)ethanol, an SN2 pathway is more likely.
| Reactant | Reagent | Product |
| 2-(2-chloro-5-fluorophenyl)ethanol | PBr₃ | This compound |
| 2-(2-chloro-5-fluorophenyl)ethanol | HBr | This compound |
Strategies for Introducing Halogen Substituents on the Aromatic Ring System
The synthesis of the key precursor, 2-chloro-5-fluorobenzene, and its derivatives, requires careful consideration of electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in determining the final substitution pattern.
Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene (B151609) itself. libretexts.org However, they are ortho-, para-directing. libretexts.org This is due to the interplay of their inductive and resonance effects. The inductive effect of a halogen is electron-withdrawing, while its resonance effect is electron-donating.
A plausible synthetic route to a precursor like 2-chloro-5-fluorophenol (B1586221) could start from p-fluoroaniline. guidechem.com This involves a sequence of reactions such as bromination, diazotization, and chlorination to introduce the desired substituents at the correct positions. guidechem.com For instance, the synthesis of 2-bromo-5-fluoroaniline (B94856) from 4-fluoroaniline (B128567) has been reported, which can then be further functionalized. google.com Another approach involves the diazotization of an aniline (B41778) derivative followed by a Sandmeyer-type reaction to introduce the chloro or bromo group.
The synthesis of substituted aromatic compounds can be complex, and the order of introduction of the substituents is critical to achieving the desired isomer. For example, starting with a fluorine-substituted ring and then introducing a chlorine atom would be guided by the ortho-, para-directing nature of the fluorine atom.
| Starting Material | Reaction Sequence | Key Intermediate |
| 4-fluoroaniline | Bromination, Diazotization, Chlorination | 2-chloro-5-fluorophenol |
| 3-chloro-2-fluoroaniline | Bromination, Diazotization, Deamination | 2-chloro-3-fluorobromobenzene |
Halogenation of Fluorinated or Chlorinated Toluene (B28343)/Phenol (B47542) Precursors
A common strategy for the synthesis of halogenated aromatic compounds involves the direct halogenation of suitably substituted precursors. In the context of this compound, this could involve the halogenation of a pre-existing fluorinated or chlorinated aromatic ring, followed by the introduction or modification of the side chain.
A plausible precursor for the target molecule is 2-chloro-5-fluorotoluene (B1347005). The synthesis of this intermediate can be accomplished through various routes, including the chlorination of 4-fluorotoluene. The directing effects of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) would lead to a mixture of isomers, from which the desired 2-chloro-5-fluorotoluene would need to be separated.
Once 2-chloro-5-fluorotoluene is obtained, the focus shifts to the introduction of the bromine atom on the ethyl side chain. A direct approach would be the radical bromination of the corresponding 2-chloro-5-fluoroethylbenzene. However, a more controlled and widely used method involves the benzylic bromination of 2-chloro-5-fluorotoluene to first yield 2-chloro-5-fluorobenzyl bromide. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. The resulting benzyl (B1604629) bromide can then be converted to the phenethyl bromide through a two-step process involving cyanation followed by reduction and subsequent conversion of the resulting alcohol to the bromide.
Alternatively, starting from a phenolic precursor such as 2-chloro-5-fluorophenol, the synthesis could proceed by first protecting the hydroxyl group, followed by the introduction of a two-carbon side chain. For instance, a Williamson ether synthesis with a suitable two-carbon electrophile could be employed. Subsequent functional group manipulations would be necessary to arrive at the phenethyl bromide moiety.
Table 1: Key Intermediates and Reagents for Halogenation Routes
| Compound Name | Role in Synthesis |
| 4-Fluorotoluene | Starting material for the synthesis of 2-chloro-5-fluorotoluene. |
| 2-Chloro-5-fluorotoluene | Key precursor for benzylic bromination. |
| N-Bromosuccinimide (NBS) | Reagent for selective benzylic bromination. |
| 2-Chloro-5-fluorophenol | Alternative starting material. |
Directed Ortho-Metalation and Electrophilic Halogenation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. guidechem.com This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. guidechem.comwikipedia.org The resulting aryllithium or arylmagnesium species can then react with a suitable electrophile to introduce a substituent with high regioselectivity.
For the synthesis of a precursor to this compound, one could envision starting with a molecule like 4-fluoroaniline or 4-fluorophenol, where the amino or hydroxyl group (or a protected version thereof) acts as the DMG. For example, starting with N,N-diethyl-4-fluoroaniline, treatment with a strong base like tert-butyllithium (B1211817) would lead to lithiation at the C2 position. Quenching this organometallic intermediate with a chlorinating agent, such as hexachloroethane (B51795) or N-chlorosuccinimide, would introduce the chlorine atom at the desired position, yielding N,N-diethyl-2-chloro-5-fluoroaniline. Subsequent removal of the directing group and conversion of the amino group to other functionalities would be required to proceed towards the final product.
A similar strategy could be employed starting from a protected 4-fluorophenol, such as its methoxymethyl (MOM) ether. The MOM ether group can direct ortho-lithiation, and subsequent reaction with an electrophilic chlorine source would yield the 2-chloro-5-fluoro-substituted phenol derivative. The introduction of the phenethyl side chain could then be accomplished through various methods, such as a cross-coupling reaction on a halogenated version of the phenol or through a multi-step sequence starting from the phenolic hydroxyl group.
Balz–Schiemann Reaction and Related Fluorination Methods
The Balz-Schiemann reaction is a classic method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.orgchemistrylearner.com It involves the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.orgchemistrylearner.comorganic-chemistry.orgbyjus.comjk-sci.com
In a synthetic route to this compound, the Balz-Schiemann reaction could be employed to introduce the fluorine atom at a late stage of the synthesis of a key precursor. For instance, one could start with 2-chloro-5-aminophenol. Diazotization of this compound with sodium nitrite (B80452) in the presence of tetrafluoroboric acid would yield the corresponding diazonium tetrafluoroborate salt. Gentle heating of this salt would then produce 2-chloro-5-fluorophenol. From this phenol, the synthesis could proceed as described in the previous sections.
Alternatively, one could start with an aniline derivative that already contains the chloro and a precursor to the phenethyl side chain. For example, starting from 2-chloro-5-aminostyrene, a Balz-Schiemann reaction could potentially be used to introduce the fluorine atom, although the stability of the styrenic double bond under the reaction conditions would need to be considered.
Sandmeyer Reaction and Related Chlorination Methods
The Sandmeyer reaction is a versatile method for the conversion of an aryl diazonium salt to an aryl halide (chloride, bromide) or cyanide, using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgbohrium.combyjus.comnih.gov This reaction provides a powerful tool for introducing a chlorine atom regioselectively onto an aromatic ring.
A plausible synthetic route to a precursor of this compound could start from 5-fluoro-2-aminophenol. The amino group can be converted to a diazonium salt using sodium nitrite and a strong acid, such as hydrochloric acid. Subsequent treatment with copper(I) chloride would then yield 2-chloro-5-fluorophenol. guidechem.com This reaction proceeds via a radical mechanism and is generally high-yielding. wikipedia.orgbohrium.com
Similarly, one could start with 4-fluoro-2-nitroaniline. The nitro group can be reduced to an amino group, and then a Sandmeyer reaction can be performed to introduce a chlorine atom at the 2-position. The remaining amino group would then need to be converted to the desired functionality for the elaboration of the phenethyl side chain. A specific example is the synthesis of 1-bromo-2-chloro-5-fluorobenzene from 2-bromo-4-fluoroaniline (B89589) via a diazochlorination reaction using CuCl. guidechem.com
Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit from various catalytic approaches, including transition metal-catalyzed cross-coupling reactions and green chemistry methodologies.
Transition Metal-Catalyzed Coupling Reactions for Precursor Formation
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon bonds. These reactions can be strategically employed to construct the carbon skeleton of precursors to this compound.
For instance, a Suzuki coupling reaction could be used to introduce the ethyl group. Starting with a dihalogenated benzene derivative, such as 1-bromo-2-chloro-5-fluorobenzene, a selective Suzuki coupling with an organoboron reagent like ethylboronic acid or a potassium ethyltrifluoroborate salt could potentially introduce the ethyl group at the more reactive bromine-bearing position. The choice of catalyst and ligands would be crucial for achieving the desired regioselectivity.
Alternatively, a Heck reaction could be employed to introduce a vinyl group, which can then be reduced to an ethyl group. For example, the reaction of 1-bromo-2-chloro-5-fluorobenzene with ethylene (B1197577) gas in the presence of a palladium catalyst could yield 2-chloro-5-fluorostyrene. Subsequent hydrogenation of the double bond would provide 2-chloro-5-fluoroethylbenzene, a direct precursor for benzylic bromination to the phenethyl bromide.
The synthesis of phenethyl alcohols, which are direct precursors to phenethyl bromides, can also be achieved through transition metal catalysis. For example, the catalytic hydrogenation of substituted styrene oxides is a known method for producing phenethyl alcohols. epa.gov
Green Chemistry Approaches in Bromide Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org In the context of synthesizing this compound, several aspects can be addressed from a green chemistry perspective.
One key area is the bromination step. Traditional brominating agents like elemental bromine are hazardous to handle. A greener alternative is the use of solid brominating agents like N-bromosuccinimide (NBS), which is easier and safer to handle. Furthermore, the development of catalytic bromination methods that use bromide salts with an oxidant is an active area of research. For instance, the in-situ generation of the brominating species from a bromide salt using a green oxidant like hydrogen peroxide can minimize waste and improve safety. organic-chemistry.orgcambridgescholars.com
The choice of solvents is another important consideration. Many traditional organic solvents are volatile, flammable, and/or toxic. The use of greener solvents, such as ionic liquids or even water, for reactions like the Sandmeyer reaction has been explored. organic-chemistry.org Additionally, solvent-free reaction conditions or the use of recyclable catalysts can significantly improve the environmental footprint of a synthesis. organic-chemistry.org
For the conversion of a phenethyl alcohol to the corresponding bromide, methods that avoid the use of harsh reagents are preferred. The Appel reaction, which uses triphenylphosphine (B44618) and carbon tetrabromide, is effective but generates stoichiometric amounts of triphenylphosphine oxide as a byproduct. tcichemicals.com Exploring catalytic methods for this transformation would be a greener approach.
Solvent-Free Reactions
The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. For the bromination of alcohols like 2-Chloro-5-fluorophenethyl alcohol, several solvent-free methods have been reported for analogous substrates.
One promising approach involves the use of solid-supported reagents, such as N-bromosuccinimide (NBS) on alumina. researchgate.net This method has been shown to be effective for the bromination of various aromatic compounds under solvent-free conditions, often requiring only grinding of the reactants at room temperature or with gentle heating. researchgate.net Another solvent-free technique is the use of quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB). acgpubs.org These reagents are often solids that can be intimately mixed with the substrate, and the reaction can be promoted by thermal means or microwave irradiation, leading to high yields and selectivity without the need for a solvent. acgpubs.org Mechanical milling is another solvent-free technique that has been successfully employed for bromination reactions using sodium bromide and Oxone®. researchgate.net
The following table summarizes potential solvent-free bromination methods applicable to the synthesis of this compound:
| Reagent System | Conditions | Advantages |
| N-Bromosuccinimide/Alumina | Grinding, room temperature or gentle heating | Simple, mild conditions, easy workup researchgate.net |
| Quaternary Ammonium Tribromides (e.g., TBATB) | Thermal or microwave irradiation | High yields, good selectivity, solid reagent acgpubs.org |
| Sodium Bromide/Oxone® | Mechanical milling | Uses inexpensive and readily available reagents researchgate.net |
Atom Economy and Efficiency Considerations
Atom economy is a crucial metric in assessing the sustainability of a chemical process, as it measures the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Addition and rearrangement reactions generally exhibit the highest atom economy, often approaching 100%, as all atoms from the starting materials are utilized in the final product. buecher.dechemistry-teaching-resources.com In contrast, substitution and elimination reactions inherently have lower atom economies due to the generation of byproducts. primescholars.comchemistry-teaching-resources.com
The synthesis of this compound from the corresponding alcohol via substitution of the hydroxyl group will have an atom economy of less than 100%. For example, in a reaction using phosphorus tribromide, the phosphorus and oxygen atoms from the reactants form the byproduct phosphorous acid.
The calculation for atom economy is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com
To illustrate, consider the bromination of 2-phenylethanol (B73330) with HBr (a reaction analogous to the synthesis of the title compound):
C₆H₅CH₂CH₂OH + HBr → C₆H₅CH₂CH₂Br + H₂O
Comparative Analysis of Synthetic Routes to this compound
The selection of a synthetic route for this compound depends on various factors, including yield, purity, cost, and scalability. A comparative analysis of potential routes highlights the trade-offs between different approaches.
Yield Optimization and Purity Assessment
Optimizing the yield and ensuring the purity of this compound are critical for its use in subsequent applications. The choice of brominating agent and reaction conditions plays a pivotal role. For instance, while phosphorus tribromide is a powerful brominating agent, it can sometimes lead to the formation of phosphate (B84403) esters as byproducts, complicating purification. The Appel reaction, although generally high-yielding, requires the removal of triphenylphosphine oxide, which can sometimes be challenging. tcichemicals.com
Purification of the final product would typically involve techniques such as distillation under reduced pressure, given the likely liquid nature of the compound, or column chromatography to remove non-volatile impurities. Purity assessment would be conducted using standard analytical techniques such as Gas Chromatography (GC) to determine the percentage of the desired product and to detect any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the structure and identify any isomeric or side products.
The following table outlines common purification and analytical methods for compounds like this compound:
| Technique | Purpose |
| Distillation | Purification of liquid products based on boiling point |
| Column Chromatography | Separation of the product from non-volatile impurities |
| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of isomers |
Reactivity and Transformational Chemistry of 2 Chloro 5 Fluorophenethyl Bromide
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary alkyl bromide functionality attached to the substituted aromatic ring is the principal site of reactivity for 2-Chloro-5-fluorophenethyl bromide in nucleophilic substitution reactions. These transformations proceed by replacing the bromide leaving group with a variety of nucleophiles.
S_N2 and S_N1 Pathways and Kinetic Studies
Nucleophilic substitution at a primary carbon atom, such as in this compound, can proceed through two main mechanistic pathways: the S_N2 (Substitution Nucleophilic Bimolecular) and S_N1 (Substitution Nucleophilic Unimolecular) reactions. masterorganicchemistry.com
The S_N2 pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is generally favored for primary alkyl halides. youtube.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. youtube.com For this compound, an S_N2 reaction would proceed with an inversion of stereochemistry if a chiral center were present. libretexts.org Factors favoring the S_N2 mechanism include the use of strong, small nucleophiles and polar aprotic solvents. youtube.comyoutube.com
The S_N1 pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com While less common for primary halides, the benzylic position of this compound can offer resonance stabilization to a potential primary carbocation, making the S_N1 pathway possible under certain conditions. youtube.com These conditions typically include the use of a weak nucleophile in a polar protic solvent, such as water or an alcohol (a solvolysis reaction). youtube.comyoutube.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate and is described as a first-order process. youtube.commasterorganicchemistry.com
Table 1: Conditions Favoring S_N1 vs. S_N2 Pathways for this compound
| Feature | S_N2 Pathway | S_N1 Pathway |
|---|---|---|
| Substrate | Primary nature favors this pathway. | Benzylic position offers some carbocation stabilization. |
| Nucleophile | Favored by strong, unhindered nucleophiles (e.g., RS⁻, CN⁻, I⁻). | Favored by weak or neutral nucleophiles (e.g., H₂O, ROH). |
| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMF). | Favored by polar protic solvents (e.g., Water, Ethanol). |
| Kinetics | Second-order: rate = k[Substrate][Nucleophile]. youtube.com | First-order: rate = k[Substrate]. masterorganicchemistry.com |
| Stereochemistry | Inversion of configuration. youtube.com | Racemization (mixture of inversion and retention). masterorganicchemistry.com |
Reactivity with Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles
The electrophilic carbon of the bromomethyl group in this compound reacts with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.
Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions (OH⁻) or alkoxides (RO⁻) under S_N2 conditions yields the corresponding primary alcohol, 2-(2-Chloro-5-fluorophenyl)ethanol, or ethers, respectively. Solvolysis in water or alcohols (S_N1 conditions) would produce the same products.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of primary, secondary, and tertiary amines, respectively. The azide (B81097) ion (N₃⁻) is also an effective nucleophile for introducing a nitrogen functionality, which can subsequently be reduced to a primary amine.
Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly potent, readily participating in S_N2 reactions. libretexts.orgmsu.edu Thiolate anions (RS⁻) react to form thioethers (sulfides), and the hydrosulfide (B80085) ion (SH⁻) can be used to synthesize the corresponding thiol. libretexts.org
Carbon Nucleophiles: For the formation of new carbon-carbon bonds, nucleophiles such as the cyanide ion (CN⁻) are effective. The reaction with sodium cyanide typically proceeds via an S_N2 mechanism to yield 3-(2-Chloro-5-fluorophenyl)propanenitrile.
Table 2: Examples of Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(2-Chloro-5-fluorophenyl)ethanol |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-(2-Ethoxyethyl)-2-chloro-5-fluorobenzene |
| Amine | Ammonia (NH₃) | 2-(2-Chloro-5-fluorophenyl)ethanamine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Chloro-5-fluoro-1-(phenethylthio)benzene |
| Cyanide | Sodium Cyanide (NaCN) | 3-(2-Chloro-5-fluorophenyl)propanenitrile |
Influence of Aromatic Halogenation on Side-Chain Reactivity
The presence of chlorine and fluorine atoms on the aromatic ring influences the reactivity of the phenethyl bromide side-chain. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). libretexts.org This effect can impact both S_N1 and S_N2 reaction pathways.
In an S_N2 reaction, the electron-withdrawing nature of the aromatic substituents increases the partial positive charge (electrophilicity) on the benzylic carbon, potentially making it more susceptible to nucleophilic attack. For an S_N1 reaction, the inductive withdrawal of electron density would destabilize the formation of a benzylic carbocation intermediate, thereby slowing down the reaction rate compared to an unsubstituted phenethyl bromide. orgoreview.com While halogens also have a +R (resonance) effect, the inductive effect is generally considered more dominant in influencing the reactivity of a side-chain separated by a methylene (B1212753) group. The combined electron-withdrawing effect of both a chloro and a fluoro group would be expected to disfavor an S_N1 pathway while potentially slightly accelerating an S_N2 pathway.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. yonedalabs.com For this compound, these reactions occur at the C(sp³)-Br bond of the ethyl side-chain, rather than the more inert C(sp²)-Cl or C(sp²)-F bonds on the aromatic ring under typical conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. yonedalabs.comlibretexts.org While traditionally used for aryl and vinyl halides, recent advancements have expanded its scope to include benzylic halides. nih.gov
In a typical procedure, this compound can be coupled with various potassium aryltrifluoroborates or boronic acids in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves the oxidative addition of the phenethyl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Palladium Catalyst System | Base | Product Example |
|---|---|---|---|
| Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 1-(2-Chloro-5-fluorophenyl)-2-phenylethane |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(2-(4-Methoxyphenyl)ethyl)-2-chloro-5-fluorobenzene |
| Thiophene-2-boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(2-(2-Chloro-5-fluorophenyl)ethyl)thiophene |
Heck and Sonogashira Coupling Reactions
Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org The direct application to unactivated primary alkyl halides like this compound is challenging due to the propensity of the alkyl-palladium intermediate to undergo rapid β-hydride elimination, which is a competing and often dominant pathway. While specialized catalytic systems exist, the standard Heck reaction is not a typical transformation for this substrate. nih.govbeilstein-journals.org
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, its application has been extended from aryl/vinyl halides to include certain alkyl halides. The reaction of this compound with a terminal alkyne would yield a substituted alkyne product. These reactions often require specific ligands to facilitate the coupling and prevent side reactions. organic-chemistry.orgbeilstein-journals.org
Table 4: Potential Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst System | Base | Product Example |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-(4-Chloro-2-(but-3-yn-1-yl)phenyl)acetylene |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine (B6355638) | (4-(2-Chloro-5-fluorophenyl)but-1-yn-1-yl)trimethylsilane |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1-(Oct-2-yn-1-yl)-2-chloro-5-fluorobenzene |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl and alkyl amines. wikipedia.orglibretexts.org For this compound, the primary alkyl bromide functionality serves as an excellent electrophilic partner for this transformation.
The reaction involves the coupling of the phenethyl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial and has evolved through several "generations" to accommodate a wider range of substrates and achieve higher efficiency under milder conditions. wikipedia.org Ligands such as sterically hindered phosphines (e.g., those from the Buchwald and Hartwig groups) are instrumental in facilitating the key steps of the catalytic cycle. organic-chemistry.org
The general transformation can be represented as follows:
Reaction of this compound with an amine (R¹R²NH) using a Palladium catalyst and a base to yield the corresponding N-substituted phenethylamine.
The reaction with this compound would readily proceed with a variety of amines to yield a diverse array of N-(2-(2-chloro-5-fluorophenyl)ethyl) amines, which are valuable scaffolds in medicinal chemistry.
Table 1: Representative Buchwald-Hartwig Amination Reactions with this compound
| Amine Nucleophile | Product | Potential Catalyst System |
|---|---|---|
| Aniline (B41778) | N-(2-(2-chloro-5-fluorophenyl)ethyl)aniline | Pd₂(dba)₃ / XPhos / NaOtBu |
| Morpholine | 4-(2-(2-chloro-5-fluorophenyl)ethyl)morpholine | Pd(OAc)₂ / RuPhos / K₂CO₃ |
| Benzylamine | N-benzyl-2-(2-chloro-5-fluorophenyl)ethan-1-amine | Pd₂(dba)₃ / BrettPhos / LiHMDS |
| Ammonia (equivalent) | 2-(2-chloro-5-fluorophenyl)ethan-1-amine | Pd(OAc)₂ / Josiphos / K₃PO₄ |
Kumada, Negishi, and Stille Couplings
The formation of carbon-carbon bonds is central to organic synthesis, and palladium- or nickel-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. This compound, with its reactive sp³-hybridized carbon-bromine bond, is a suitable electrophile for several key C-C coupling reactions, including the Kumada, Negishi, and Stille couplings.
Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It stands as one of the earliest developed cross-coupling methods and remains relevant, particularly in industrial applications, due to the low cost of starting materials. organic-chemistry.org The reaction of this compound with various Grignard reagents would lead to the formation of a new C-C bond at the benzylic position.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile. organic-chemistry.org This method is known for its high functional group tolerance and the relatively high reactivity of the organozinc species. nih.govorganic-chemistry.org The coupling of this compound with an organozinc compound provides an efficient route to complex molecules containing a new alkyl, vinyl, or aryl substituent. organic-chemistry.org
Stille Coupling: In the Stille reaction, an organostannane (R-SnR'₃) serves as the nucleophilic coupling partner. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, although their toxicity is a significant drawback. organic-chemistry.orglibretexts.org This method offers a broad scope for coupling sp²-hybridized partners like vinyl and aryl groups. wikipedia.org
Table 2: C-C Coupling Reactions of this compound
| Coupling Reaction | Nucleophilic Reagent | General Product Structure | Typical Catalyst |
|---|---|---|---|
| Kumada | R-MgBr (Grignard reagent) | 1-Chloro-4-fluoro-2-(3-R-propyl)benzene | NiCl₂(dppp) or Pd(PPh₃)₄ |
| Negishi | R-ZnCl (Organozinc reagent) | 1-Chloro-4-fluoro-2-(3-R-propyl)benzene | Pd(OAc)₂ / SPhos |
| Stille | R-Sn(Bu)₃ (Organostannane) | 1-Chloro-4-fluoro-2-(3-R-propyl)benzene | Pd(PPh₃)₄ / CuI |
Mechanistic Insights into Catalytic Cycles
The mechanisms of the Buchwald-Hartwig, Kumada, Negishi, and Stille reactions, while distinct in their specifics (notably the transmetalation step), share a common catalytic cycle revolving around a palladium or nickel center. wikipedia.orgwikipedia.orgwikipedia.org The generally accepted cycle consists of three fundamental steps:
Oxidative Addition: The cycle initiates with the low-valent metal catalyst (e.g., Pd(0)) inserting into the carbon-bromine bond of this compound. This step forms a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). libretexts.org The reactivity of the C-Br bond in the phenethyl group makes this a facile process.
Transmetalation: The nucleophilic coupling partner (amine for Buchwald-Hartwig, organomagnesium for Kumada, organozinc for Negishi, or organostannane for Stille) transfers its organic group to the metal center, displacing the bromide ion. libretexts.org This forms a diorganometallic intermediate.
Reductive Elimination: This is the final, product-forming step. The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the new C-N or C-C bond. This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov
A competing side reaction, particularly with sp³-hybridized substrates, is β-hydride elimination, which can lead to the formation of olefin byproducts. nih.gov The choice of ligand is critical to favor the desired reductive elimination pathway over β-hydride elimination. nih.gov
Electrophilic Aromatic Substitution on the Fluorinated and Chlorinated Phenyl Ring
Regioselectivity and Directing Effects of Halogen Substituents
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this substitution is governed by the directing effects of the existing substituents: the chlorine atom, the fluorine atom, and the phenethyl bromide side chain.
Halogens (Cl and F): Both chlorine and fluorine are ortho-, para-directing groups. youtube.com This is due to their ability to donate lone-pair electron density through resonance to stabilize the positively charged intermediate (the arenium ion), particularly when attack occurs at the ortho and para positions. youtube.com However, due to their high electronegativity, they are also deactivating groups, meaning they slow down the rate of reaction compared to benzene (B151609) itself. youtube.com
Alkyl Group (Side Chain): The 2-(bromoethyl) side chain is an alkyl group, which is an ortho-, para-director and an activating group through an inductive effect. youtube.com
The final regioselectivity is a result of the combined influence of these groups. The directing effects can either reinforce or oppose each other.
The position ortho to the chlorine (C6) is also meta to the fluorine.
The position para to the chlorine (C5) is occupied by the fluorine.
The position ortho to the fluorine (C4) is meta to the chlorine.
The position ortho to the fluorine (C6) is also ortho to the chlorine.
The position para to the fluorine (C2) is occupied by the chlorine.
Given that halogens are deactivators, substitution will be directed by the least deactivating halogen and the activating alkyl group. Fluorine is more electronegative but a better pi-donor than chlorine. However, the primary directing influence in a competition on a di-halogenated benzene ring is often complex. Generally, substitution occurs ortho to the fluorine and para to the chlorine (position 4) or ortho to both halogens (position 6). Steric hindrance from the adjacent phenethyl group might disfavor substitution at C3. Therefore, the most likely positions for electrophilic attack are C4 and C6.
Nitration, Sulfonation, and Halogenation Reactions
Building on the principles of regioselectivity, specific electrophilic aromatic substitution reactions can be predicted for this compound.
Nitration: This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com The reaction would be expected to yield a mixture of 4-nitro and 6-nitro isomers.
Sulfonation: Fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid is used to introduce a sulfonic acid group (-SO₃H). lumenlearning.com This reaction is reversible. The products would be the corresponding 4-sulfonic acid and 6-sulfonic acid derivatives.
Halogenation: Further halogenation (e.g., chlorination or bromination) requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to activate the halogen. lumenlearning.commasterorganicchemistry.com Bromination would likely introduce a bromine atom at position 4 or 6.
Table 3: Predicted Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-bromoethyl)-2-chloro-5-fluoro-4-nitrobenzene and 1-(2-bromoethyl)-2-chloro-5-fluoro-6-nitrobenzene |
| Sulfonation | Fuming H₂SO₄ | 4-(2-bromoethyl)-5-chloro-2-fluorobenzenesulfonic acid and 2-(2-bromoethyl)-3-chloro-6-fluorobenzenesulfonic acid |
| Bromination | Br₂, FeBr₃ | 1-(2-bromoethyl)-4-bromo-2-chloro-5-fluorobenzene and 1-(2-bromoethyl)-6-bromo-2-chloro-5-fluorobenzene |
Radical Reactions and Reductive Transformations
The carbon-bromine bond in this compound is susceptible to both radical cleavage and reductive processes.
Radical Reactions: The C-Br bond is the weakest covalent bond in the molecule and can undergo homolytic cleavage upon initiation by heat or UV light, or through the action of a radical initiator like AIBN (azobisisobutyronitrile). This generates a 2-(2-chloro-5-fluorophenyl)ethyl radical. This radical intermediate can then participate in various subsequent reactions, such as:
Radical Halogenation: In the presence of a halogen source like N-bromosuccinimide (NBS), further radical substitution could occur, though typically this is more selective for allylic or benzylic C-H bonds, which are not present in the ethyl chain.
Atom Transfer Radical Polymerization (ATRP): The phenethyl bromide moiety could potentially act as an initiator for ATRP, a controlled radical polymerization technique.
Reductive Transformations: The C-Br bond can be selectively reduced to a C-H bond, effectively removing the bromide. This transformation is useful for dehalogenation and can be achieved using a variety of reducing agents.
Catalytic Hydrogenation: Using H₂ gas and a palladium catalyst (e.g., Pd/C), the C-Br bond can be hydrogenolyzed.
Hydride Reagents: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN) provide a classic method for radical-mediated reduction of alkyl halides.
Dissolving Metal Reductions: While less common for simple alkyl halides, certain dissolving metal systems can effect reduction.
These reductive transformations would convert this compound into 1-chloro-4-fluoro-2-ethylbenzene, a useful synthetic intermediate in its own right.
Radical Bromination and Debromination Studies
The phenethyl system of this compound possesses benzylic protons which are susceptible to radical abstraction. Radical bromination reactions, typically initiated by light or radical initiators like azobisisobutyronitrile (AIBN), can lead to further bromination at the benzylic position. However, the existing bromine atom on the ethyl chain can also participate in radical processes.
Studies on similar substituted toluenes, for instance, the radical bromination of 5-bromo-2-fluorotoluene (B1266182) using N-bromosuccinimide (NBS) and a UV sun lamp, have demonstrated the feasibility of introducing a bromine atom at the benzylic position. This suggests that this compound could potentially undergo further bromination at the benzylic carbon, leading to a dibrominated product.
Conversely, radical debromination is also a possible reaction pathway. Under specific radical conditions, the C-Br bond can undergo homolytic cleavage, leading to the formation of a phenethyl radical. The fate of this radical would then depend on the reaction environment, potentially leading to dimerization, abstraction of a hydrogen atom, or other radical-mediated transformations.
Reductive Dehalogenation of the Bromide and Aromatic Halogens
The presence of three halogen atoms—one on the ethyl side chain and two on the aromatic ring—makes reductive dehalogenation a significant area of its reactivity. The relative ease of reduction of these halogens is a key consideration. Generally, the C-Br bond is weaker and more readily reduced than C-Cl and C-F bonds. organic-chemistry.org
Catalytic hydrogenation is a common method for reductive dehalogenation. Using catalysts like palladium on carbon (Pd/C) with a hydrogen source, it is expected that the phenethyl bromide would be selectively reduced to 2-chloro-5-fluorophenylethane. The aromatic chlorine and fluorine atoms would likely remain intact under these conditions, as the reduction of aryl halides typically requires more forcing conditions. organic-chemistry.orgorganic-chemistry.orgsci-hub.se
The selectivity of reductive dehalogenation can be influenced by the choice of reducing agent and reaction conditions. For instance, certain metal-based reductions or specific catalytic systems might exhibit different selectivities.
Table 1: Predicted Selectivity in Reductive Dehalogenation of this compound
| Reagent/Condition | Primary Product | Comments |
| H₂, Pd/C, rt, 1 atm | 2-Chloro-5-fluorophenylethane | Selective reduction of the alkyl bromide is expected. organic-chemistry.org |
| Stronger reducing agents / harsher conditions | Mixture of dehalogenated products | Potential for reduction of the aryl chloride and, less likely, the aryl fluoride. |
Rearrangement Reactions and Fragmentations
Carbocationic intermediates, which can be generated from this compound under certain conditions (e.g., in the presence of a Lewis acid), are prone to rearrangement. The most probable rearrangement for a 2-phenylethyl system is a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.innumberanalytics.comspcmc.ac.in This involves the 1,2-migration of a group from the adjacent carbon to the carbocationic center. In the case of the 2-chloro-5-fluorophenethyl cation, a hydride shift from the benzylic position to the carbon bearing the positive charge would lead to a more stable secondary benzylic carbocation. This rearranged carbocation could then be trapped by a nucleophile or undergo elimination.
The fragmentation of this compound, particularly under mass spectrometry conditions, is expected to follow patterns observed for substituted phenethyl bromides. nih.govnih.govresearchgate.netfigshare.comsphinxsai.com Key fragmentation pathways would likely involve:
Cleavage of the C-Br bond: This would lead to the formation of a 2-chloro-5-fluorophenethyl cation.
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the ethyl chain, leading to a substituted benzyl (B1604629) cation or a bromoethyl radical. The stability of the resulting fragments would dictate the major fragmentation pathways observed. The presence of the halogen atoms on the aromatic ring will influence the mass-to-charge ratio of the resulting fragments. nih.gov
Spectroscopic and Advanced Analytical Methodologies for the Academic Research of 2 Chloro 5 Fluorophenethyl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 2-Chloro-5-fluorophenethyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would be required for an unambiguous characterization.
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. The spectrum of this compound is expected to show signals for both the aromatic protons and the aliphatic protons of the ethyl bromide side chain.
The aromatic region would display complex splitting patterns due to the presence of three non-equivalent protons on the substituted benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro and fluoro substituents. The proton ortho to the chloro group (H-3) would likely appear at the lowest field, while the proton between the fluoro and ethyl groups (H-6) would also be significantly downfield.
The ethyl group protons would present as two distinct triplets, a characteristic pattern for an ethyl group attached to an electronegative atom. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to be further downfield than the methylene group attached to the aromatic ring (Ar-CH₂-). The coupling between these two groups would result in a triplet-of-triplets pattern, assuming a standard coupling constant of approximately 7 Hz.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (H-3) | ~7.30 - 7.45 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 |
| Ar-H (H-4) | ~7.00 - 7.15 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| Ar-H (H-6) | ~7.20 - 7.35 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.0 |
| Ar-CH ₂- | ~3.20 - 3.35 | t | J(H-H) ≈ 7.0 |
| -CH ₂-Br | ~3.60 - 3.75 | t | J(H-H) ≈ 7.0 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and instrument used.
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons.
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the fluorine (C-5) will show a large C-F coupling constant, and its chemical shift will be significantly affected. Similarly, the carbon bonded to chlorine (C-2) will also have a characteristic chemical shift. The aliphatic carbons will appear at higher fields (lower ppm values) compared to the aromatic carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -Br | ~32 - 36 |
| Ar-C H₂- | ~38 - 42 |
| Aromatic C -H | ~115 - 135 |
| Aromatic C -Cl | ~133 - 137 |
| Aromatic C -F | ~160 - 165 (d, ¹J(C-F) ≈ 245 Hz) |
| Aromatic C -CH₂ | ~138 - 142 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and instrument used. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6). The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing a chloro substituent.
While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the complete and unambiguous structure of this compound.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent protons of the ethyl group (Ar-CH₂- and -CH₂-Br) and among the aromatic protons, helping to trace the connectivity within the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the Ar-CH₂- and -CH₂-Br groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would be particularly useful for confirming the substitution pattern on the aromatic ring by showing spatial proximity between the Ar-CH₂- protons and the H-6 proton.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.
Aromatic C-H Stretching: Weak to medium bands would appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Medium to strong bands from the ethyl group would be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
Aromatic C=C Stretching: Several sharp, medium-intensity bands would be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-F Stretching: A strong, characteristic absorption band for the aryl-fluorine bond is expected in the 1200-1270 cm⁻¹ region.
C-Cl Stretching: A strong band corresponding to the aryl-chlorine bond would likely be found in the 1000-1100 cm⁻¹ range.
C-Br Stretching: The absorption for the alkyl-bromine bond would be observed at lower wavenumbers, typically in the 550-650 cm⁻¹ region.
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) would give rise to characteristic bands in the 800-900 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1270 | Strong |
| C-Cl Stretch | 1000 - 1100 | Strong |
| C-H Bending (oop) | 800 - 900 | Strong |
| C-Br Stretch | 550 - 650 | Medium |
Note: These are predicted frequency ranges and the actual spectrum may show additional or slightly shifted bands.
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of scattering is inelastic (Raman scattering), where the scattered photons have a different energy. This energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.
For the academic research of this compound, a Fourier-Transform (FT) Raman spectrometer, such as a Bruker MultiRAM, could be employed. nih.gov The solid sample would be irradiated with a laser, and the scattered light collected and analyzed. The resulting Raman spectrum would display a series of peaks, with the position and intensity of each peak corresponding to a specific molecular vibration.
Analysis of Characteristic Functional Group Vibrations
The Raman spectrum of this compound would be characterized by a series of vibrational bands corresponding to its specific functional groups. While a definitive spectrum is not publicly available, the expected characteristic vibrations can be inferred based on established group frequencies.
Key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the phenethyl moiety, expected in the 3000-2850 cm⁻¹ range.
C-C stretching vibrations of the aromatic ring: These usually appear as a series of bands in the 1620-1400 cm⁻¹ region.
C-F stretching: A strong band is expected in the 1250-1000 cm⁻¹ range.
C-Cl stretching: This vibration typically gives rise to a band in the 800-600 cm⁻¹ region.
C-Br stretching: A characteristic band for the bromoethyl group would be observed at lower frequencies, generally in the 600-500 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone of chemical analysis, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical research for the unambiguous determination of the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with very high accuracy (typically to four or more decimal places). researchgate.netnih.gov
For this compound (C₈H₇BrClF), HRMS would be used to determine its exact mass. The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental compositions is due to the concept of mass defect, where the exact mass of an atom is not an integer. nih.gov This high level of mass accuracy allows for the confident assignment of a molecular formula. mdpi.com
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₈H₇³⁵Cl¹⁹F⁷⁹Br | Most abundant | 235.9485 |
| C₈H₇³⁷Cl¹⁹F⁷⁹Br | Chlorine-37 isotope | 237.9455 |
| C₈H₇³⁵Cl¹⁹F⁸¹Br | Bromine-81 isotope | 237.9464 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is a widely used method for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. nih.gov
In the analysis of this compound, a sample would be injected into the GC, where it is vaporized and separated from any impurities as it passes through a capillary column. ijpsr.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected. researchgate.net
The GC provides the retention time of the compound, which is a characteristic property under a specific set of chromatographic conditions, and can be used to assess its purity. The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint. The mass spectrum will show the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks, which can be compared to a library of known spectra for identity confirmation. dtic.mil
Table 2: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | ZB-5MS (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-400 m/z |
| Ion Source Temperature | 230 °C |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where two or more mass analyzers are used in sequence to analyze a sample. researchgate.net It is a powerful tool for structural elucidation, as it provides information about the fragmentation pathways of a molecule. dtic.mil
In a typical MS/MS experiment for this compound, the molecular ion (or a prominent fragment ion) would be selected in the first mass analyzer. This selected ion would then be subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. The second mass analyzer then separates and detects these fragment ions, producing an MS/MS spectrum.
The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of a bromine radical (•Br): This is a common fragmentation for bromoalkanes. miamioh.edu
Loss of a chlorine radical (•Cl): Also a characteristic fragmentation for chlorinated aromatics. miamioh.edu
Cleavage of the ethyl side chain: This could lead to the formation of a tropylium-like ion or other stable carbocations. libretexts.org
Loss of HBr or HCl: A common neutral loss fragmentation. miamioh.edu
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental in chemical analysis for the separation, identification, and purification of the components of a mixture. For a compound like this compound, gas chromatography (GC) is a particularly suitable technique due to its expected volatility.
As described in the GC-MS section (5.3.2), GC separates compounds based on their differential partitioning between a stationary phase (the coating on the inside of the column) and a mobile phase (an inert gas). By using a column with an appropriate stationary phase and a carefully controlled temperature program, this compound can be effectively separated from starting materials, by-products, or degradation products.
The purity of the compound can be assessed from the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions that synthesize this compound. researchgate.net By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, chemists can visually track the consumption of starting materials and the formation of the product. youtube.com
In a typical setup for a reaction producing this compound, a silica (B1680970) gel (SiO₂) coated plate is used as the stationary phase. Due to the relatively non-polar nature of the target compound, a non-polar eluent system, such as 100% hexanes or a mixture of hexanes and ethyl acetate, would serve as the mobile phase. lgcstandards.com Visualization of the spots is typically achieved under UV light (254 nm), where the aromatic ring of the compound and any UV-active starting materials will appear as dark spots.
The progress of the reaction is determined by comparing the Retention Factor (Rf) values of the spots. The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. Starting materials will have their own characteristic Rf values, which will differ from that of the product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will become more prominent. The reaction is considered complete when the starting material spot is no longer visible. youtube.com
Table 1: Hypothetical TLC Monitoring of a Synthesis Reaction
| Time Point | Starting Material Rf | Product Rf (this compound) | Observations |
| t = 0 min | 0.45 | - | Strong spot corresponding to the starting material. |
| t = 30 min | 0.45 | 0.65 | Faint product spot appears; starting material spot is still strong. |
| t = 60 min | 0.45 | 0.65 | Spots for product and starting material are of similar intensity. |
| t = 120 min | - | 0.65 | Starting material spot has disappeared; only the product spot is visible. |
| Note: Rf values are hypothetical and dependent on the specific TLC conditions (plate, eluent, temperature). |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purity assessment of this compound. It offers higher resolution and sensitivity compared to TLC and can provide quantitative data. nih.gov For a compound of this nature, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In an RP-HPLC system, the stationary phase is non-polar (e.g., a C18-bonded silica column), while the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. This compound, being hydrophobic, will be retained on the non-polar column and will elute at a specific retention time (tR) determined by the exact conditions (e.g., mobile phase composition, flow rate, temperature). Detection is commonly performed using a UV-Vis detector set at a wavelength where the phenyl group exhibits strong absorbance.
For purity analysis, a chromatogram of the sample is obtained. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area. For precise quantification, a calibration curve is constructed by analyzing a series of standard solutions of the pure compound at known concentrations. The peak area of the unknown sample is then compared against this calibration curve to determine its exact concentration.
Table 2: Example HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.21 | 15,234 | 1.1 | Impurity A |
| 2 | 4.58 | 8,976 | 0.6 | Impurity B |
| 3 | 7.82 | 1,354,890 | 98.3 | This compound |
| Total | 1,379,100 | 100.0 | ||
| Note: Data is for illustrative purposes only. |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a premier method for the analysis of volatile and thermally stable compounds like this compound. Analogous compounds such as 2-phenylethyl bromide have boiling points that make them amenable to GC analysis. wikipedia.org
In this technique, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling point and polarity. The time it takes for the compound to travel through the column is its retention time, a characteristic identifier.
The MS detector bombards the eluting molecules with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum. This spectrum is a unique fingerprint for the molecule, showing the molecular ion peak and a characteristic fragmentation pattern that confirms the compound's identity and structure, including the distinct isotopic patterns of chlorine and bromine atoms.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound itself may be a liquid or low-melting solid at ambient temperature, its derivatives can often be synthesized to form high-quality single crystals suitable for this analysis.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of Derivatives
To perform Single Crystal X-ray Diffraction, a suitable single crystal of a derivative of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov
By analyzing the position and intensity of these spots, researchers can calculate an electron density map of the crystal's repeating unit cell. From this map, the precise location of each atom can be determined, yielding a detailed molecular structure. growingscience.com This analysis provides unambiguous confirmation of the compound's connectivity and stereochemistry. Furthermore, it reveals critical information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonds or halogen bonds) that dictate how the molecules pack together in the solid state. nih.govresearchgate.net This information is invaluable for understanding the physical properties of the material and for rational drug design and materials science. nih.gov
Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂BrClFNO₂ |
| Formula Weight | 372.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1254(3) |
| b (Å) | 12.0341(5) |
| c (Å) | 15.4321(6) |
| α (°) | 90 |
| β (°) | 104.15(2) |
| γ (°) | 90 |
| Volume (ų) | 1462.7(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.692 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Note: This data is hypothetical and modeled on typical values for organic crystalline compounds to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.net |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-fluorophenethyl bromide with high yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution using 2-Chloro-5-fluorophenethyl alcohol and hydrobromic acid (HBr) in the presence of a catalyst like PBr₃. Purification typically involves column chromatography with silica gel and a solvent gradient (e.g., hexane/ethyl acetate). Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 9:1 hexane:EtOAc). For structurally similar bromides, yields exceeding 80% have been reported under anhydrous conditions .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : ¹H NMR (CDCl₃) should show signals for the phenethyl chain (δ ~2.8–3.5 ppm for CH₂Br and adjacent CH₂) and aromatic protons (δ ~6.8–7.4 ppm for chloro-fluoro substitution). ¹⁹F NMR (δ ~-110 to -120 ppm) confirms the fluorine position.
- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at ~223–225 m/z).
- Elemental Analysis : Bromide content can be quantified via ion chromatography or capillary electrophoresis (optimized separation of Cl⁻ and Br⁻ peaks as per ) .
Q. What storage conditions are critical to maintain the stability of this compound?
- Methodology : Store in amber vials under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or decomposition. Moisture-sensitive handling (e.g., glovebox) is recommended. Stability tests via periodic NMR or HPLC analysis can detect degradation (e.g., free phenol formation). highlights refrigeration for similar bromides .
Advanced Research Questions
Q. How can kinetic studies elucidate the reactivity of this compound in SN2 reactions?
- Methodology : Conduct pseudo-first-order kinetics using varying nucleophile concentrations (e.g., NaN₃, KCN). Monitor reaction progress via GC-MS or UV-Vis spectroscopy. Activation parameters (ΔH‡, ΔS‡) are derived from Eyring plots. For bromide ion release analysis, ’s capillary electrophoresis method resolves Cl⁻/Br⁻ peaks under optimized buffer conditions .
Q. What strategies minimize byproduct formation in cross-coupling reactions involving this compound?
- Methodology :
- Catalyst Optimization : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance selectivity in Suzuki-Miyaura couplings.
- Temperature Control : Reactions at 60–80°C in anhydrous THF reduce side reactions.
- Byproduct Analysis : LC-MS or MALDI-TOF identifies undesired dimers or dehalogenated products. demonstrates biaryl synthesis via coupling, applicable here .
Q. How do computational models predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of derivatives of this compound?
- Methodology : Perform DFT calculations (Gaussian 16/B3LYP/6-31G*) to map electron density and Fukui indices on the aromatic ring. Transition-state modeling identifies preferential substitution sites (e.g., para to fluorine due to electron-withdrawing effects). Validation via experimental substituent addition (e.g., nitration) confirms computational predictions. ’s structural analogs inform electronic effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for derivatives of this compound?
- Methodology :
- Variable Control : Replicate reactions under identical conditions (solvent purity, catalyst batch).
- Advanced Analytics : Use high-resolution NMR (500 MHz+) to detect trace impurities affecting yields.
- Meta-Analysis : Compare literature protocols (e.g., vs. 15) to identify optimal molar ratios or temperature ranges. Contradictions often arise from differences in workup methods (e.g., aqueous vs. anhydrous quenching) .
Applications in Drug Discovery
Q. What role does this compound play in synthesizing fluorinated drug candidates?
- Methodology : The compound serves as a versatile alkylating agent for introducing fluorinated aryl groups into pharmacophores. For example, it can alkylate amines to form tertiary amines for kinase inhibitors. Biological activity is assessed via in vitro assays (e.g., IC₅₀ determination against target enzymes). highlights similar bromides in bioactive molecule synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
